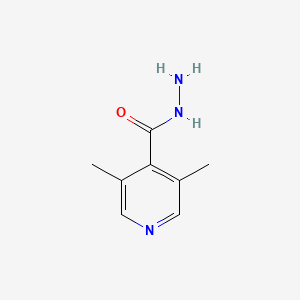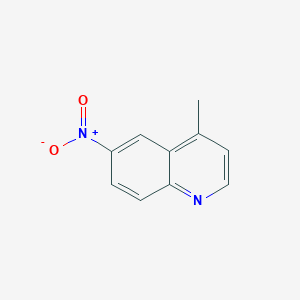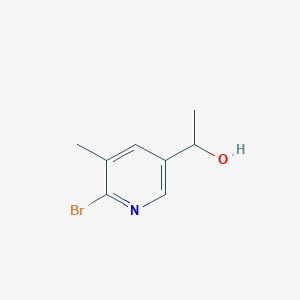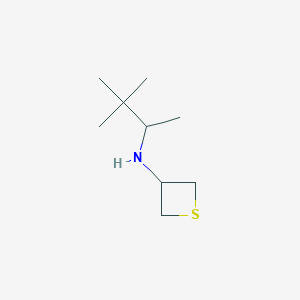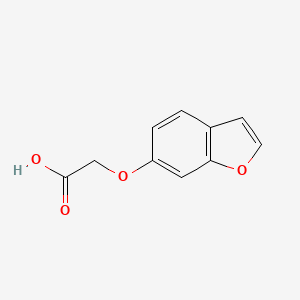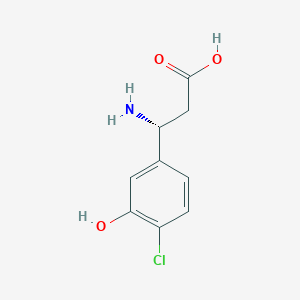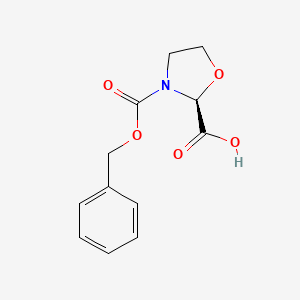
(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid is a chiral oxazolidine derivative. Compounds of this type are often used in organic synthesis as intermediates or protecting groups due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid typically involves the reaction of an amino acid derivative with a benzyl chloroformate in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolidinones
Reduction: Formation of amino alcohols
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amino alcohols.
Scientific Research Applications
(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis
Biology: Studied for its potential as a biochemical probe
Medicine: Investigated for its role in drug development
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid
- (S)-3-((Methoxy)carbonyl)oxazolidine-2-carboxylic acid
- (S)-3-((Benzyloxy)carbonyl)thiazolidine-2-carboxylic acid
Uniqueness
(S)-3-((Benzyloxy)carbonyl)oxazolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the benzyloxycarbonyl group. This makes it particularly useful in asymmetric synthesis and as a protecting group in organic chemistry.
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO5/c14-11(15)10-13(6-7-17-10)12(16)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
VJXGRDRAOJIYHI-JTQLQIEISA-N |
Isomeric SMILES |
C1CO[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1COC(N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



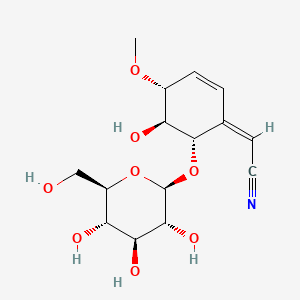
![5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B13026984.png)
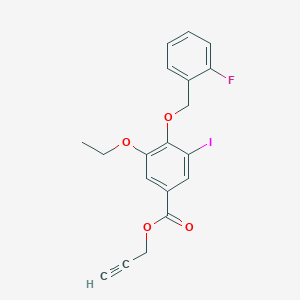
![(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13026991.png)
![(3S)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13026999.png)
